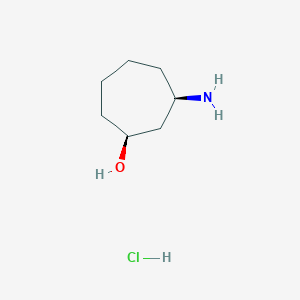

cis-3-Amino-cycloheptanol hydrochloride

Description

These compounds share key features, including a cyclic alcohol backbone, an amino group in the cis configuration, and hydrochloride salt formulation. Such derivatives are typically utilized in pharmaceutical and organic synthesis due to their stereochemical specificity and solubility properties. For instance, cyclopentanol and cyclobutanol analogs are synthesized via multi-step processes involving intermediates to achieve high purity and yield , a methodology likely applicable to cycloheptanol derivatives.

Properties

IUPAC Name |

(1S,3R)-3-aminocycloheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOZVGDMPWWQU-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H](C[C@@H](C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, racemic cis-3-amino-cycloheptanol is dissolved in dichloromethane or ethyl acetate, followed by the addition of vinyl acetate (5 equivalents) and a lipase catalyst (e.g., Lipozyme 40086 or Lipase PS "Amano" SD). The reaction proceeds at 25°C for 48–72 hours, achieving enantiomeric excess (ee) values >97%. The lipase selectively acetylates the undesired enantiomer, leaving the target (3S,1R)-isomer unmodified.

Key Parameters:

-

Catalyst Loading : 5–10 wt% relative to substrate.

-

Solvent : Dichloromethane or ethyl acetate.

-

Temperature : 25°C.

-

Yield : 40–45% after purification via silica gel chromatography.

Catalytic Hydrogenation of Enamine Intermediates

Hydrogenation of enamine precursors provides a direct route to cis-3-amino-cycloheptanol. This method, inspired by cyclopentanol syntheses, involves the reduction of a β-enaminoketone intermediate.

Synthesis of β-Enaminoketone

Cycloheptanedione is condensed with a protected amine (e.g., tert-butyl carbamate) in toluene under reflux, forming a β-enaminoketone. Copper chloride (CuCl₂) and 2-ethyl-2-oxazoline serve as catalysts, with air or oxygen as the oxidant.

Hydrogenation Conditions

The enaminoketone is subjected to hydrogenation using palladium on carbon (Pd/C, 5–10 wt%) in methanol or ethanol at 50–60°C under 3–5 bar H₂ pressure. This step reduces both the ketone and enamine groups, yielding cis-3-amino-cycloheptanol.

Key Parameters:

-

Catalyst : Pd/C (5–10 wt%).

-

Pressure : 3–5 bar H₂.

-

Temperature : 50–60°C.

Reductive Amination of Cycloheptanol Derivatives

Reductive amination offers an alternative pathway, leveraging cycloheptanone as a starting material. This method, analogous to cyclohexanol syntheses, involves the formation of an imine intermediate followed by reduction.

Imine Formation

Cycloheptanone reacts with ammonium acetate in methanol under acidic conditions (pH 4–5) to form the corresponding imine. The reaction is typically conducted at 60°C for 12 hours.

Sodium Borohydride Reduction

The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C. The cis isomer is favored due to steric hindrance in the transition state.

Key Parameters:

Acidic Deprotection and Hydrochloride Formation

Final conversion to the hydrochloride salt is achieved through acidic deprotection. A method adapted from patent CN112574046A involves in situ generation of HCl in isopropanol.

Reaction Protocol

The free amine is dissolved in isopropanol, and acetyl chloride is added dropwise at 0–25°C. The mixture is stirred for 12 hours, resulting in precipitation of the hydrochloride salt.

Key Parameters:

-

Acid Source : Acetyl chloride (1.5 equivalents).

-

Solvent : Isopropanol.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Key Steps | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase-catalyzed acetylation | 40–45% | >97 | Moderate |

| Catalytic Hydrogenation | Enamine hydrogenation | 75–80% | N/A | High |

| Reductive Amination | NaBH₄ reduction of imine | 65–70% | N/A | Moderate |

| Acidic Deprotection | HCl/isopropanol crystallization | 80–86% | N/A | High |

Challenges in Cycloheptanol Synthesis

The seven-membered ring introduces unique steric and conformational challenges compared to smaller cycloalkanol analogs:

-

Ring Strain : Larger rings reduce strain but increase conformational flexibility, complicating stereochemical control.

-

Catalyst Compatibility : Enzymes optimized for pentanol/hexanol derivatives may exhibit lower activity with heptanol substrates.

-

Purification : Cis/trans isomer separation requires advanced chromatographic techniques or recrystallization .

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-cycloheptanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

cis-3-Amino-cycloheptanol hydrochloride serves as a chiral building block in asymmetric synthesis. Its ability to form stable chiral centers allows it to be utilized in the synthesis of various pharmaceuticals and fine chemicals. It can also act as a ligand in catalytic reactions, enhancing selectivity and yield in synthetic pathways .

Table 1: Chemical Reactions Involving cis-3-Amino-cycloheptanol Hydrochloride

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |

| Reduction | The compound can be reduced to modify the amino group. |

| Substitution | The amino group can participate in substitution reactions, forming derivatives. |

Biology

In biological research, cis-3-amino-cycloheptanol hydrochloride is studied for its potential interactions with biomolecules. Its structure enables it to form hydrogen bonds and ionic interactions, influencing enzyme activity and receptor functions .

Case Study: Respiratory Health

Research indicates that this compound may enhance mucociliary clearance by stimulating mucus production in the respiratory system. This property is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where mucus accumulation can obstruct airflow.

Medicine

The compound is being explored as a pharmaceutical intermediate , particularly in the development of drugs targeting pain and inflammation pathways. Its structural characteristics may allow it to interact effectively with TRPV1 receptors, which are crucial for pain perception .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Pain Management | Potential TRPV1 receptor modulation for analgesic effects. |

| Respiratory Disorders | May aid in mucus clearance, improving respiratory function. |

| Drug Synthesis | Intermediate for synthesizing various bioactive compounds. |

Mechanism of Action

The mechanism of action of cis-3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of cis-3-amino-cycloheptanol hydrochloride (inferred properties) with structurally related compounds, focusing on molecular attributes, synthesis, stability, and biological activity.

Molecular and Physicochemical Properties

Notes:

- Ring size directly impacts strain and stability. Cyclobutanol derivatives exhibit higher strain (4-membered ring) compared to cyclohexanol (6-membered), which adopts a stable chair conformation .

- Substituent position: cis configurations (e.g., 3-amino in cyclobutanol vs. 4-amino in cyclohexanol) influence hydrogen bonding and solubility.

Biological Activity

Cis-3-Amino-cycloheptanol hydrochloride (CAS Number: 1403864-61-8) is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structural characteristics, particularly the presence of amino and hydroxyl functional groups, allow it to engage in various biological interactions, influencing physiological processes and potentially serving as a therapeutic agent.

- Molecular Weight : 165.66 g/mol

- Structural Formula : The compound features a cycloheptanol ring with an amino group at the 3-position, contributing to its chiral nature.

The biological activity of cis-3-amino-cycloheptanol hydrochloride is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biological molecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, impacting several physiological pathways.

Neurotransmitter Interaction

Research indicates that cis-3-amino-cycloheptanol hydrochloride may influence neurotransmitter systems. Its structural features allow it to interact with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting effects similar to known neurotransmitter modulators.

Chiral Building Block

The compound serves as a valuable chiral building block in asymmetric synthesis, which is crucial in drug development. Its stereochemistry can lead to different pharmacological effects compared to its enantiomers, emphasizing the importance of chirality in drug efficacy.

Study 1: Pharmacological Potential

A study investigated the pharmacological effects of cis-3-amino-cycloheptanol hydrochloride on various receptor systems. Results demonstrated that the compound exhibited moderate affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Study 2: Synthesis and Applications

Another research focused on synthesizing derivatives of cis-3-amino-cycloheptanol hydrochloride. The derivatives showed enhanced biological activity, indicating that modifications of the parent compound could lead to more potent therapeutic agents.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cis-3-Amino-cycloheptanol hydrochloride | Cycloheptanol ring with amino group | Exhibits specific interactions with neurotransmitter receptors |

| Trans-3-Amino-cyclohexanol hydrochloride | Cyclohexanol ring with amino group | Different stereochemistry affects reactivity and pharmacodynamics |

| Cis-4-Aminocyclohexanol hydrochloride | Cyclohexanol ring with amino group at 4-position | Potentially different therapeutic effects due to positional variation |

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity cis-3-amino-cycloheptanol hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves cyclization and amination steps. For structurally similar cycloamino alcohols (e.g., cis-2-aminocyclohexanol hydrochloride), hydrogenation of ketones followed by stereoselective amination is a common approach . Key steps include:

- Ring formation : Cycloheptanol precursors can be synthesized via acid-catalyzed cyclization of diols or epoxide intermediates.

- Amination : Stereospecific introduction of the amino group using ammonia or protected amines under controlled pH and temperature.

- HCl salt formation : Final purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, as demonstrated for analogous compounds like cis-3-amino-1-methylcyclobutanol hydrochloride .

Q. Challenges :

- Stereochemical control : Ensure cis configuration via chiral catalysts or kinetic resolution .

- Byproduct removal : Use HPLC or column chromatography to separate trans isomers or unreacted intermediates.

Q. Which analytical techniques are critical for characterizing cis-3-amino-cycloheptanol hydrochloride?

Methodological Answer: Essential techniques include:

- NMR spectroscopy : Confirm stereochemistry and proton environments (e.g., cycloheptanol hydroxyl and amine protons). Compare with data from structurally similar compounds like cis-3-aminocyclopentanol hydrochloride (δ 1.5–2.5 ppm for cycloalkane protons) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., C₆H₁₄ClNO for cycloheptanol derivatives) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–220 nm .

- Melting point analysis : Compare with reported values for analogous compounds (e.g., cis-2-aminocyclohexanol hydrochloride: mp 186–190°C) to confirm crystallinity .

Validation : Cross-reference with reference standards (e.g., arylcyclohexylamine analogs) for forensic and research accuracy .

Q. How should researchers evaluate the stability of cis-3-amino-cycloheptanol hydrochloride under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, cis-2-aminocyclohexanol hydrochloride remains stable up to 180°C .

- Hygroscopicity : Store in desiccators with silica gel; monitor weight changes under 30–80% relative humidity.

- Light sensitivity : Perform accelerated degradation studies using UV-Vis exposure (e.g., 254 nm for 48 hours) and track purity via HPLC .

Q. Recommendations :

- Long-term storage at –20°C in amber vials under inert gas (N₂/Ar) .

- Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in cis-3-amino-cycloheptanol hydrochloride?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Reference methods for cis-2-aminocyclohexanol hydrochloride show baseline separation of enantiomers .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze esters of the undesired enantiomer.

- Crystallization-induced asymmetric transformation : Utilize chiral counterions (e.g., tartaric acid) to favor cis isomer crystallization .

Data Interpretation : Compare optical rotation ([α]D²⁵) with literature values for similar compounds (e.g., cis-3-aminocyclopentanol hydrochloride) .

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing cis-3-amino-cycloheptanol hydrochloride?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled ammonia to track amination kinetics via NMR or MS .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and stereochemical outcomes.

- In-situ monitoring : Employ ReactIR to detect intermediates during cyclization (e.g., epoxide ring-opening).

Case Study : For cis-3-amino-1-methylcyclobutanol hydrochloride, kinetic studies revealed rate-limiting steps in HCl salt formation .

Q. What approaches are recommended for studying the biological interactions of cis-3-amino-cycloheptanol hydrochloride?

Methodological Answer:

- Receptor binding assays : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and test affinity for CNS targets (e.g., NMDA or sigma receptors), as done for arylcyclohexylamine analogs .

- Metabolic profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites via LC-MS/MS.

- Toxicity screening : Conduct MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values and mitochondrial toxicity.

Caution : Follow safety protocols for handling hydrochloride salts (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.